Acremine F: A Comprehensive Technical Dossier
Acremine F: A Comprehensive Technical Dossier
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acremine F is a meroterpenoid natural product first isolated from an endophytic strain of Acremonium sp. found in grapevine leaves infected with Plasmopara viticola.[1][2] As a member of the acremine family of secondary metabolites, it possesses a unique chemical architecture that has garnered interest in the scientific community. This document provides a detailed overview of the chemical structure, properties, and known biological activities of Acremine F, intended to serve as a technical resource for researchers in natural product chemistry, mycology, and drug discovery. While its biological activity has been qualitatively described, further quantitative studies are required to fully elucidate its potential.
Chemical Structure and Physicochemical Properties
Acremine F is characterized by a substituted cyclohexenetriol core linked to a hydroxy-dimethylbutenyl side chain. Its absolute stereochemistry has been determined through spectroscopic analysis and X-ray crystallography of related compounds.
Systematic Name: (1S,2R,4S)-5-((E)-3-hydroxy-3-methylbut-1-en-1-yl)-2-methylcyclohex-5-ene-1,2,4-triol
Table 1: Physicochemical and Structural Data for Acremine F
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 228.29 g/mol | --INVALID-LINK-- |
| SMILES | CC(C)(O)/C=C/C1=C--INVALID-LINK----INVALID-LINK--(O)C[C@@H]1O | |
| InChI Key | KLZSJMCXTDLPSF-DVKNGYBMSA-N | |
| Appearance | White amorphous solid | --INVALID-LINK-- |
Note: SMILES and InChI Key are standardized chemical identifiers that can be used with various chemical software platforms to generate 2D and 3D models of the molecule.
Biological Activity
Acremine F was first identified in a screening effort for natural products with activity against Plasmopara viticola, the causative agent of downy mildew in grapevines.
Antifungal Activity
Initial studies demonstrated that Acremine F, along with its congeners Acremine A, B, C, and D, inhibits the germination of P. viticola sporangia.[2] This suggests a potential role for these compounds in the chemical defense mechanisms of the host plant or the endophytic fungus. At the time of this writing, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, for the antifungal activity of Acremine F have not been published in the peer-reviewed literature.
Cytotoxicity and Other Activities
There is currently no publicly available data on the cytotoxicity of Acremine F against mammalian cell lines or its effects on other biological targets. Further research is needed to explore the broader pharmacological profile of this molecule.
Experimental Protocols
Isolation and Characterization of Acremine F
The following is a summary of the experimental protocol for the isolation and characterization of Acremine F as described by Assante et al. (2005).
Workflow for the Isolation of Acremine F
Caption: Workflow for the isolation and structural elucidation of Acremine F.
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Fungal Culture: The endophytic Acremonium sp. is cultured on a solid potato dextrose agar (PDA) medium.
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Extraction: The fungal biomass and agar are extracted with ethyl acetate. The organic solvent is then evaporated to yield a crude extract.
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Chromatography: The crude extract is subjected to silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual acremine compounds.
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Structure Elucidation: The chemical structure of Acremine F is determined using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Total Synthesis
The first asymmetric total synthesis of Acremine F has been reported, providing a scalable route to the natural product. This synthesis allows for the production of sufficient quantities for further biological evaluation and the generation of synthetic analogs. The key steps involve an enantioselective dihydroxylation and a kinetic resolution via an asymmetric reduction.
Signaling Pathways
As of the latest literature review, there is no information available regarding the specific signaling pathways modulated by Acremine F. The molecular target and mechanism of action for its antifungal activity remain to be elucidated. Future research in this area could involve transcriptomic or proteomic studies on P. viticola treated with Acremine F to identify potential pathways affected.
Future Directions
The unique structure of Acremine F and its initial discovery as an antifungal agent present several avenues for future research:
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Quantitative Biological Evaluation: Determination of MIC and IC50 values against a panel of fungal pathogens and plant-associated fungi is crucial to understand its potency and spectrum of activity.
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Mechanism of Action Studies: Investigating the molecular target and signaling pathways affected by Acremine F will provide insights into its antifungal mechanism.
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Cytotoxicity Profiling: Assessing the cytotoxic effects of Acremine F on various cancer and normal cell lines will be essential to evaluate its potential as a therapeutic lead.
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Structure-Activity Relationship (SAR) Studies: The total synthesis route enables the creation of analogs to explore the key structural features required for its biological activity.
Conclusion
Acremine F is an intriguing fungal metabolite with a well-defined chemical structure and demonstrated, albeit not yet quantified, antifungal activity. This technical guide consolidates the current knowledge on Acremine F, highlighting the foundational work that has been done and underscoring the significant opportunities that exist for further investigation into its biological properties and potential applications. The availability of a synthetic route will undoubtedly accelerate these research endeavors.
References
- 1. Acremines A-F, novel secondary metabolites produced by a strain of an endophytic Acremonium, isolated from sporangiophores of Plasmopara viticola in grapevine leaves [re.public.polimi.it]
- 2. Acremines A-F, novel secondary metabolites produced by an endophytic strain of Acremonium sp., isolated in grape leaves infected by Plasmopara viticola [fitforthem.unipa.it]
